![molecular formula C15H23N3O2S B14224182 N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide CAS No. 827036-63-5](/img/structure/B14224182.png)
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide is a chemical compound with the molecular formula C15H23N3O2S It is known for its unique structure, which includes a phenylcarbamoyl group, a hexyl chain, and a sulfanylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 6-aminohexylamine: This intermediate is synthesized through the reduction of 6-nitrohexylamine.
Formation of phenylcarbamoyl derivative: The 6-aminohexylamine is reacted with phenyl isocyanate to form the phenylcarbamoyl derivative.
Introduction of sulfanylacetamide group: The final step involves the reaction of the phenylcarbamoyl derivative with 2-chloroacetamide in the presence of a base to introduce the sulfanylacetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylcarbamoyl group can be reduced to form the corresponding amine.
Substitution: The sulfanylacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanylacetamide moiety may also play a role in modulating biological pathways by interacting with thiol groups in proteins .
相似化合物的比较
Similar Compounds
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-thioacetamide: Similar structure but with a thioacetamide group instead of sulfanylacetamide.
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfonylacetamide: Contains a sulfonyl group instead of sulfanylacetamide.
Uniqueness
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
属性
CAS 编号 |
827036-63-5 |
|---|---|
分子式 |
C15H23N3O2S |
分子量 |
309.4 g/mol |
IUPAC 名称 |
N-[6-(phenylcarbamoylamino)hexyl]-2-sulfanylacetamide |
InChI |
InChI=1S/C15H23N3O2S/c19-14(12-21)16-10-6-1-2-7-11-17-15(20)18-13-8-4-3-5-9-13/h3-5,8-9,21H,1-2,6-7,10-12H2,(H,16,19)(H2,17,18,20) |
InChI 键 |
ZOONFWOWCXQYQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NCCCCCCNC(=O)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


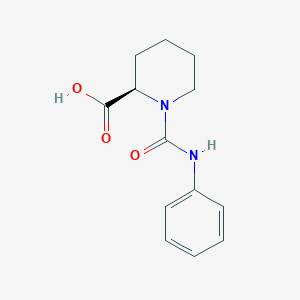
![Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-](/img/structure/B14224108.png)
![Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-](/img/structure/B14224113.png)
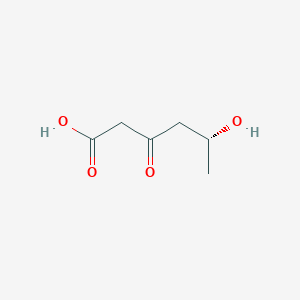
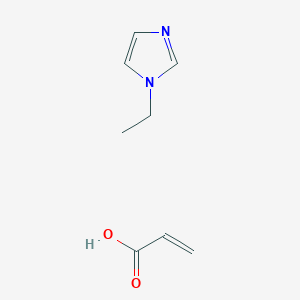
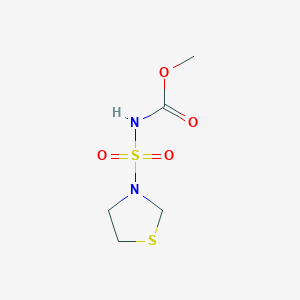
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene](/img/structure/B14224130.png)
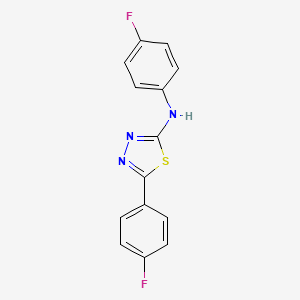
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)-](/img/structure/B14224148.png)
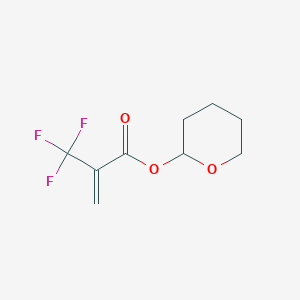

![2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole](/img/structure/B14224160.png)

![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
